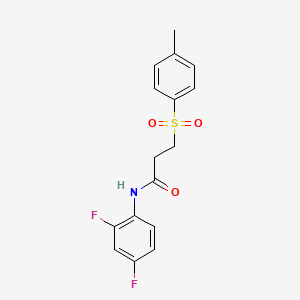
2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol is an organic compound with the molecular formula C14H20O3. It is characterized by a cyclohexane ring substituted with a 2,5-dimethoxyphenyl group and a hydroxyl group. This compound is of interest in various fields due to its unique chemical structure and properties.
Wissenschaftliche Forschungsanwendungen
2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol typically involves the reaction of 2,5-dimethoxybenzaldehyde with cyclohexanone in the presence of a base, followed by reduction. The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide.
Solvent: Ethanol or methanol.
Reduction: Sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar reagents and conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can lead to the formation of cyclohexane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Thionyl chloride or phosphorus tribromide for converting the hydroxyl group to halides.
Major Products
The major products formed from these reactions include:
Oxidation: 2-(2,5-Dimethoxyphenyl)cyclohexanone.
Reduction: 2-(2,5-Dimethoxyphenyl)cyclohexane.
Substitution: 2-(2,5-Dimethoxyphenyl)cyclohexyl chloride or bromide.
Wirkmechanismus
The mechanism of action of 2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their function. The dimethoxyphenyl group can interact with hydrophobic regions of proteins, affecting their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,4-Dimethoxyphenyl)cyclohexan-1-ol
- 2-(3,5-Dimethoxyphenyl)cyclohexan-1-ol
- 2-(2,5-Dimethoxyphenyl)cyclohexanone
Uniqueness
2-(2,5-Dimethoxyphenyl)cyclohexan-1-ol is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity
Eigenschaften
IUPAC Name |
2-(2,5-dimethoxyphenyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-16-10-7-8-14(17-2)12(9-10)11-5-3-4-6-13(11)15/h7-9,11,13,15H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPBLFABLABBHLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]furan-2-carboxamide](/img/structure/B2967097.png)

![2-{[(Dimethylcarbamoyl)methyl]sulfanyl}acetic acid](/img/structure/B2967100.png)
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2,2-dimethylpropanamide](/img/structure/B2967101.png)
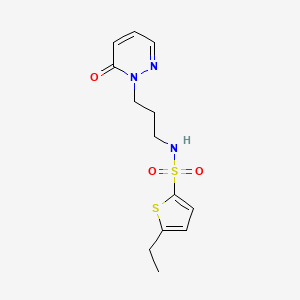
![3-{2-cyano-2-[(2-methylphenyl)carbamoyl]eth-1-en-1-yl}phenyl naphthalene-1-carboxylate](/img/structure/B2967103.png)
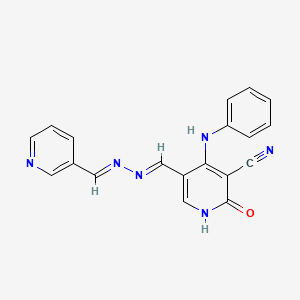
![1-benzyl-3-(4-fluorobenzyl)-5-[3-(4-methoxyanilino)acryloyl]-2,4(1H,3H)-pyrimidinedione](/img/structure/B2967106.png)
![3-({4-[(Pyrimidin-2-yloxy)methyl]piperidin-1-yl}methyl)-1lambda6-thiolane-1,1-dione](/img/structure/B2967107.png)
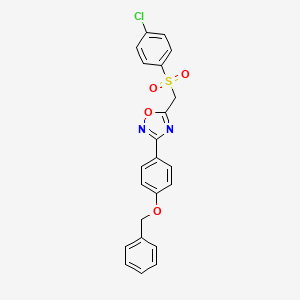
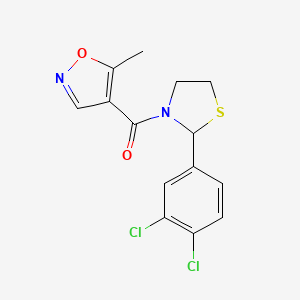

![2-Chloro-N-[(2S,3R)-2-pyridin-4-yloxan-3-yl]acetamide;hydrochloride](/img/structure/B2967117.png)
